4,6-O-Benzylidene-D-glucose

説明

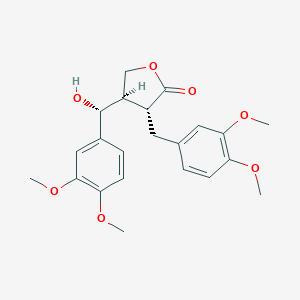

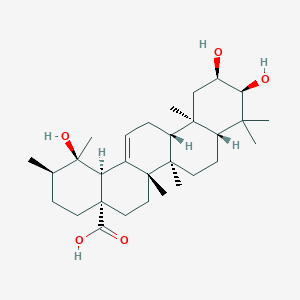

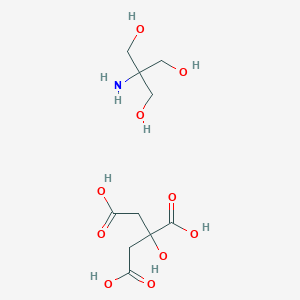

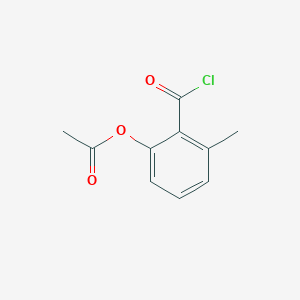

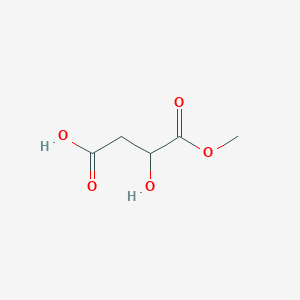

4,6-O-Benzylidene-D-glucose is a carbohydrate molecule with the molecular formula C13H16O6 . It is a useful intermediate for the synthesis of carbohydrates .

Synthesis Analysis

The synthesis of 4,6-O-Benzylidene-D-glucose involves protected β-1,2,3-triazolyl glycoside of D-glucose and N-acetyl D-glucosamine derivatives . The synthesis and self-assembling properties of these compounds have been evaluated in several solvents .Molecular Structure Analysis

The molecular structure of 4,6-O-Benzylidene-D-glucose is characterized by its molecular formula C13H16O6 . The molecule has a defined atom stereocenter count of 4 .Chemical Reactions Analysis

The 4,6-O-Benzylidene acetal in the glucopyranose series is α- rather than β-directing, which has led to further investigations of substituent effects on the stereoselectivity of glycosylation reactions .Physical And Chemical Properties Analysis

4,6-O-Benzylidene-D-glucose has a molecular weight of 268.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The molecule also has a rotatable bond count of 4 .科学的研究の応用

Antitumor Activity

4,6-O-Benzylidene-D-glucose: derivatives have been synthesized and tested for their antitumor properties. These compounds have shown inhibition rates ranging from 64.2% to 92.9% at 100 μg/mL against human cancer cell lines such as K562, HL-60, and HeLa. The IC50 values, which indicate the concentration needed to inhibit cell growth by 50%, varied from 17.2 to 124.7 μM on these cell lines .

Enantioselective Phase-Transfer Catalysis

Derivatives of 4,6-O-Benzylidene-D-glucose have been used to synthesize chiral crown ethers. These ethers have been applied as phase-transfer catalysts in asymmetric syntheses, showing significant enantioselectivity. They have been particularly effective in reactions such as Darzens condensations and Michael additions, with enantioselectivities reaching up to 94% .

Pharmaceutical Intermediates

As a chiral building block, 4,6-O-Benzylidene-D-glucose is an important intermediate in the preparation of various sugars. Its derivatives are utilized in pharmaceutical research and as reagents, highlighting its versatility in drug development processes .

Gelation Abilities for Drug Delivery

Certain 4,6-O-Benzylidene-D-glucose acetal-protected derivatives have demonstrated promising gelation abilities. These properties are particularly relevant for applications in drug delivery systems, where controlled release and targeted delivery of therapeutics are crucial .

Synthesis of Polyphenolics

The compound has been used as a starting material for the synthesis of galloyl glucosides, a type of plant polyphenolic. These polyphenolics display a wide range of biological and pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .

Environmental Remediation

4,6-O-Benzylidene-D-glucose: derivatives have potential applications in environmental remediation. Their ability to form gels can be harnessed to remove contaminants from water or soil, providing a method for cleaning up environmental pollutants .

作用機序

Target of Action

4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative It is known to exhibit anticancer effects , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

It is known to be a benzaldehyde derivative with anticancer effects . Benzaldehyde derivatives have been reported to inhibit protein synthesis , which could potentially explain the anticancer effects of 4,6-O-Benzylidene-D-glucose

Biochemical Pathways

Given its reported anticancer effects , it is plausible that this compound interferes with pathways involved in cell growth and division

Result of Action

4,6-O-Benzylidene-D-glucose has been reported to have anticancer effects This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation

将来の方向性

特性

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952932 | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-O-Benzylidene-D-glucose | |

CAS RN |

30688-66-5 | |

| Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4,6-O-Benzylidene-D-glucose used in synthesizing biologically relevant molecules?

A1: This compound serves as a chiral building block for constructing complex molecules. For instance, it's utilized in the synthesis of aldotetronic acid-based hydroxamic acids, which act as inhibitors of the bacterial enzyme LpxC []. LpxC is a key enzyme in the biosynthesis of lipopolysaccharide, an essential component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.

Q2: What are the structural characteristics of 4,6-O-Benzylidene-D-glucose and its spectroscopic properties?

A2: While the provided research excerpts don't delve into the complete spectroscopic characterization of 4,6-O-Benzylidene-D-glucose, its structure is key to its applications. It is a glucose derivative where the 4 and 6 positions of the sugar ring are protected as a cyclic acetal with benzaldehyde. This protection strategy is commonly employed in carbohydrate chemistry to selectively manipulate other hydroxyl groups in the molecule.

Q3: How does the structure of derivatives based on 4,6-O-Benzylidene-D-glucose affect their biological activity?

A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the parent compound impact its biological effects. In the development of LpxC inhibitors, researchers synthesized a series of aldotetronic acid-based hydroxamic acids starting from 4,6-O-Benzylidene-D-glucose [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)